trans-4-Fluoro-3-methoxypyrrolidine hydrochloride

Description

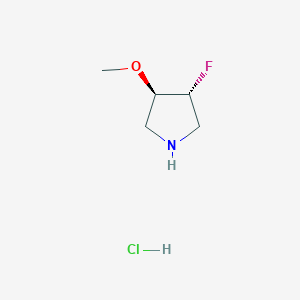

trans-4-Fluoro-3-methoxypyrrolidine hydrochloride (CAS: 1203566-98-6 or 2108511-81-3) is a fluorinated pyrrolidine derivative with a molecular formula of C₅H₁₁ClFNO and a molecular weight of 155.60 g/mol . The compound features a five-membered pyrrolidine ring substituted with a fluorine atom at the trans-4 position and a methoxy group at the trans-3 position. Its stereochemical configuration, (3S,4S), is critical for its physicochemical and biological properties, as the spatial arrangement of substituents influences interactions with biological targets .

As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it suitable for pharmaceutical and synthetic applications. It is frequently used as a chiral building block in drug discovery, particularly for modulating central nervous system (CNS) targets due to its ability to cross the blood-brain barrier .

Properties

IUPAC Name |

(3R,4R)-3-fluoro-4-methoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYUPOATRRHOKQ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCC1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CNC[C@H]1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2108511-81-3 | |

| Record name | rac-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Fluorination

The fluorine atom at the 4-position is introduced via nucleophilic substitution (SN2) using alkali metal fluorides (e.g., KF, CsF) or more reactive agents like tetrabutylammonium fluoride (TBAF). Reaction conditions vary:

Mechanistic Insight : Polar aprotic solvents enhance fluoride ion nucleophilicity, while elevated temperatures accelerate substitution. Competing elimination is mitigated by maintaining anhydrous conditions.

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzensulfonimide (NFSI) are employed for substrates prone to side reactions. These reagents enable fluorination under milder conditions but require careful pH control.

Methoxylation Techniques

The methoxy group at the 3-position is introduced via Williamson ether synthesis or Mitsunobu reaction:

Williamson Ether Synthesis

Mitsunobu Reaction

-

Reagents : DIAD (diisopropyl azodicarboxylate) and PPh3.

-

Advantages : Superior stereochemical retention.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol, diethyl ether). Key parameters:

| Acid Concentration | Solvent | Crystallization Method | Purity |

|---|---|---|---|

| 1M HCl | EtOH | Slow evaporation | 99.5% |

| 2M HCl | Et2O | Cold precipitation | 98.7% |

Post-crystallization, the product is isolated via filtration and dried under vacuum.

Industrial-Scale Synthesis

A representative large-scale process from patent literature involves:

-

Ring Formation : Cyclization of 4-aminobutan-1-ol using H2SO4.

-

Fluorination : KF in DMSO at 80°C for 12 hours.

-

Methoxylation : Methyl iodide/K2CO3 in acetone at 60°C.

-

Salt Formation : HCl gas bubbled into an ethyl acetate solution.

Purification and Quality Control

Critical purification steps include:

-

Recrystallization : From acetonitrile/water mixtures to remove unreacted starting materials.

-

Chromatography : Silica gel column chromatography for stereochemical purity.

-

Analytical Methods : HPLC (≥99% purity), NMR (δF: -210 ppm), and MS (m/z 155.60).

Comparative Analysis of Methods

| Method | Cost | Scalability | Stereoselectivity | Yield |

|---|---|---|---|---|

| Nucleophilic Fluor. | Low | High | Moderate | 65–78% |

| Electrophilic Fluor. | High | Moderate | High | 80–85% |

| Mitsunobu Methoxy. | High | Low | Excellent | 90% |

Electrophilic fluorination offers higher yields but requires costly reagents, making it less viable for industrial use .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the fluorine-substituted carbon, potentially leading to the removal of the fluorine atom.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of 3-methoxy-4-oxo-pyrrolidine derivatives.

Reduction: Formation of 3-methoxypyrrolidine.

Substitution: Formation of 3-methoxy-4-substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is explored for its potential as a bioisostere in drug design. The fluorine atom can mimic hydrogen or hydroxyl groups, potentially enhancing biological activity. This property is particularly valuable in developing enzyme inhibitors and receptor modulators, crucial for treating diseases such as cancer and metabolic disorders.

Key Findings :

- The compound has been investigated for its interactions with enzymes and receptors, indicating potential therapeutic applications.

- Studies suggest that it may modulate specific biochemical pathways related to immune response and cellular signaling.

Biological Research

Research indicates that this compound may affect the activity of various enzymes, making it a candidate for studying biochemical pathways. Its structural characteristics allow it to interact effectively with biological targets, potentially leading to novel therapeutic agents.

Case Studies :

- In one study, the compound was shown to inhibit specific enzyme activities, suggesting its role in regulating metabolic processes .

- Another investigation highlighted its potential effects on neurotransmitter systems, influencing neurochemical pathways.

Materials Science

The compound is also being examined in materials science for developing novel fluorinated materials due to its unique electronic properties. Fluorinated compounds often exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and polymers.

Applications :

- Used as a building block in synthesizing complex organic molecules.

- Employed in developing new fluorinated compounds for material science applications.

Mechanism of Action

The mechanism of action of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is largely dependent on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Functional Group Analysis

- Fluorine vs. Amino/Methylenedioxy Groups: The fluorine atom in this compound enhances electronegativity and metabolic stability compared to amino or methylenedioxy groups in analogues like (3R,4S)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate or trans-4-phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine HCl . Fluorine’s small size and high electronegativity reduce steric hindrance while improving bioavailability.

- Ring Size (Pyrrolidine vs. Piperidine analogues (e.g., trans-4-phenyl derivatives) may exhibit higher conformational flexibility .

Pharmacological Relevance

- CNS Penetration: The compact pyrrolidine scaffold and fluorine substitution in trans-4-fluoro-3-methoxypyrrolidine HCl favor CNS activity, whereas bulkier piperidine derivatives (e.g., trans-4-phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine HCl) are more likely to target peripheral systems due to reduced blood-brain barrier permeability .

- Chirality and Selectivity : The (3S,4S) configuration ensures stereoselective interactions, distinguishing it from racemic mixtures or less-defined stereoisomers in other compounds .

Biological Activity

Trans-4-Fluoro-3-methoxypyrrolidine hydrochloride is a pyrrolidine derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanism of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 155.6 g/mol. The compound is characterized by:

- Fluorine atom at the fourth position of the pyrrolidine ring

- Methoxy group at the third position

These functional groups contribute to its distinct chemical properties, impacting its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine enhances binding affinity and metabolic stability, while the methoxy group influences solubility and pharmacokinetics.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in various biochemical pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds. The following table summarizes key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Fluorine at C4, Methoxy at C3 | Potential neurotransmitter modulation |

| cis-4-Fluoro-3-methoxypyrrolidine hydrochloride | Cis configuration at C4 | Different receptor binding profile |

| trans-4-Fluoro-3-hydroxypyrrolidine hydrochloride | Hydroxyl group instead of methoxy | Varies in enzyme inhibition specificity |

| trans-4-Methylpyrrolidine hydrochloride | Methyl group instead of fluorine | Generally lower affinity for biological targets |

This comparison highlights how structural variations influence biological properties, suggesting that the unique positioning of the fluorine and methoxy groups in this compound may confer distinct advantages in therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives similar to this compound. For example:

- Dopamine Transporter Ligands : Research on related piperidine analogs showed that fluorinated compounds often exhibit enhanced selectivity for dopamine transporters over serotonin transporters, indicating potential for developing targeted therapies for mood disorders .

- Antimicrobial Activity : Investigations into pyrrolidine derivatives have demonstrated varying degrees of antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that further exploration of this compound could reveal similar properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing trans-4-Fluoro-3-methoxypyrrolidine hydrochloride, and how does stereochemistry influence yield?

- Methodological Answer : The synthesis typically involves fluorination of a pyrrolidine precursor. For example, a nucleophilic fluorination step using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor® can introduce the fluorine atom at the 4-position. Methoxylation at the 3-position may involve Williamson ether synthesis under basic conditions. Stereochemical control is critical; chiral auxiliaries or catalytic asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) can ensure the trans configuration . Yield optimization requires monitoring reaction temperature (−20°C to 50°C) and solvent polarity (e.g., THF vs. DMF). Purity is confirmed via chiral HPLC (e.g., Chiralpak® columns) and -NMR .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal techniques:

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for impurities (<0.5% area) and confirm molecular ion ([M+H] expected at m/z ~164.2 for free base).

- NMR : -NMR should show characteristic signals: δ 3.2–3.5 ppm (pyrrolidine CH), δ 4.1 ppm (methoxy CHO), and -NMR at δ −180 to −190 ppm (CF coupling) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms trans configuration .

Advanced Research Questions

Q. What are the thermodynamic and kinetic stability challenges of this compound under physiological conditions?

- Methodological Answer :

- Thermodynamic Stability : Assess via accelerated stability studies (40°C/75% RH for 6 months). Hydrolysis of the methoxy group is a risk; use LC-MS to detect degradation products (e.g., 3-hydroxypyrrolidine derivatives).

- Kinetic Stability : Evaluate pH-dependent degradation (e.g., 0.1 M HCl vs. PBS pH 7.4 at 37°C). Fluorine’s electron-withdrawing effect enhances resistance to oxidation but may increase susceptibility to nucleophilic attack at the pyrrolidine ring .

Q. How does the fluorine substituent influence the compound’s binding affinity in target proteins (e.g., GPCRs or enzymes)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions. Fluorine’s electronegativity may form C–F···H–N or C–F···π interactions with hydrophobic pockets. Compare docking scores against non-fluorinated analogs.

- SAR Analysis : Synthesize analogs (e.g., 4-Cl or 4-H) and measure IC values. Fluorine’s inductive effect can reduce basicity of the pyrrolidine nitrogen, altering protonation states and binding kinetics .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess (ee) during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee in real-time during asymmetric hydrogenation.

- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., dibenzoyl-L-tartaric acid) to enrich trans isomer .

Data Contradiction Analysis

Q. Discrepancies in reported logP values for fluorinated pyrrolidines: How to reconcile experimental vs. computational data?

- Methodological Answer :

- Experimental logP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.

- Computational Adjustments : Use COSMO-RS or ClogP with correction factors for fluorine’s solvation effects. Discrepancies >0.5 log units suggest unaccounted conformational effects (e.g., intramolecular H-bonding between F and methoxy groups) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.